3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo-
Description
This compound belongs to the 1,2-dihydropyridinone family, characterized by a pyridine core with a ketone group at position 2 and a nitrile substituent at position 2. The 4-position is substituted with a dimethylamino group (-N(CH₃)₂), and the 6-position bears a methyl group. These functional groups influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
4-(dimethylamino)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-4-8(12(2)3)7(5-10)9(13)11-6/h4H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQKSNHUDFPJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243785 | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98694-78-1 | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098694781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using starting materials such as aldehydes, ketones, and ammonia or amines under acidic or basic conditions.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a cyanide ion (CN^-).
Dimethylamino and Methyl Substitution: The dimethylamino group and the methyl group are introduced through alkylation reactions. This can be done using dimethylamine and methyl iodide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3), or hydrogen peroxide (H_2O_2) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.
Nucleophiles: Cyanide ions (CN^-), hydroxide ions (OH^-), and various amines can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
3-Pyridinecarbonitrile derivatives have been studied for their potential as pharmaceutical agents. They exhibit various biological activities, including:
- Antimicrobial Activity : Research has shown that compounds similar to 3-Pyridinecarbonitrile possess significant antimicrobial properties against various pathogens. A study indicated that certain derivatives displayed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some derivatives have been investigated for their anticancer effects. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, showing promise in targeting specific cancer types .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to produce more complex molecules through various chemical transformations:
- Building Block for Heterocycles : The unique structure allows it to act as a precursor for synthesizing other heterocyclic compounds that are valuable in drug development.
Agricultural Chemistry
There is emerging interest in the application of 3-Pyridinecarbonitrile in agrochemicals:
- Pesticide Development : Studies suggest that derivatives of this compound may have potential as novel pesticides due to their ability to disrupt metabolic pathways in pests .
Case Study 1: Antimicrobial Activity
A study published in ChemInform demonstrated the synthesis of several derivatives of 3-Pyridinecarbonitrile and their evaluation against common bacterial strains. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, paving the way for further development of these compounds as therapeutic agents .
Case Study 2: Anticancer Research
In another research effort, derivatives were tested for cytotoxic effects on human cancer cell lines. The findings revealed that specific modifications to the pyridine ring significantly increased cytotoxicity, suggesting avenues for developing targeted cancer therapies based on this scaffold .
Data Table of Applications
Mechanism of Action
The mechanism by which 3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo- exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, inhibiting or activating their function. The nitrile and dimethylamino groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent plays a critical role in modulating chemical behavior. Key comparisons include:
- Dimethylamino Group: The -N(CH₃)₂ group in the target compound enhances solubility in polar solvents and facilitates hydrogen bonding, distinguishing it from halogenated or alkylated analogs .
- Chloro Substituent : The 4-chloro derivative () is a precursor for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of amines or alkoxy groups .
Substituent Variations at the 6-Position
The 6-position substituent impacts steric bulk and electronic effects:
- Methyl vs.
Physicochemical Properties
- Exact Mass and Spectrometry: The dimethylamino group increases the exact mass by ~44.06 Da compared to the 4-methyl analog.
- Thermal Stability : Electron-donating groups like -N(CH₃)₂ may reduce thermal stability relative to electron-withdrawing substituents (e.g., -CF₃) .
Biological Activity
3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo-, also known by its CAS number 98694-78-1, is a compound with a significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 177.206 g/mol
- Synonyms : 4-(dimethylamino)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, among others .
Research indicates that compounds similar to 3-Pyridinecarbonitrile can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in various neurological functions and disorders . The modulation of these receptors can enhance synaptic transmission and has potential implications for treating cognitive deficits associated with conditions such as Alzheimer's disease.
Pharmacological Effects
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis, potentially through the modulation of nAChRs and the inhibition of pro-apoptotic pathways.
- Antitumor Activity : Preliminary studies suggest that derivatives of pyridinecarbonitriles exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Activity : Some studies have reported antimicrobial properties against certain bacterial strains, indicating potential use in treating infections .
In Vitro Studies
In vitro studies utilizing human α7 nAChRs expressed in Xenopus oocytes have demonstrated that modifications to the structure of pyridine derivatives can significantly impact their efficacy as allosteric modulators. For instance, varying the alkyl substituents on the nitrogen atom has been shown to enhance potency and efficacy .
| Compound | R Group | EC₅₀ (µM) | Max Modulation (%) |
|---|---|---|---|
| 7p | H | 2.5 | 500 |
| 7b | Me | 1.9 | 600 |
| 7q | Me | 0.38 | 1200 |
| 7r | Et | 0.16 | 700 |
| 7a | Pr | 0.14 | 600 |
This table illustrates the relationship between structural modifications and biological activity, highlighting how specific changes can lead to increased receptor modulation.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are necessary to confirm the therapeutic potential of 3-Pyridinecarbonitrile. Current research is focused on evaluating its effects in animal models for neurodegenerative diseases and cancer.
Q & A
Q. What are the optimal synthetic routes for preparing 3-pyridinecarbonitrile derivatives with dimethylamino and methyl substituents?
The compound can be synthesized via multicomponent condensation reactions. For example, a mixture of acetophenone derivatives, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 h) yields dihydropyridinone-carbonitrile analogs . Adjusting reaction time, solvent polarity (e.g., DMF/ethanol for crystallization), and stoichiometric ratios of ammonium acetate (8 equivalents) can optimize yields. Evidence from related compounds suggests that microwave-assisted synthesis may reduce reaction time while maintaining purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- IR Spectroscopy : The nitrile group (C≡N) typically appears at ~2,219 cm⁻¹, while the carbonyl (C=O) of the dihydropyridinone ring absorbs near 1,719 cm⁻¹ .
- ¹H NMR : Key signals include the dimethylamino group (singlet at δ ~2.9–3.1 ppm for N(CH₃)₂) and the methyl substituent (δ ~2.2–2.4 ppm). Aromatic protons in the pyridine ring appear as deshielded singlets or doublets (δ ~6.5–8.0 ppm) .
- Mass Spectrometry : The molecular ion peak should align with the calculated molecular weight (e.g., C₁₀H₁₂N₃O: ~206.23 g/mol). Fragmentation patterns should confirm the loss of functional groups (e.g., –CN or –CH₃) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can map electron density distributions, highlighting nucleophilic sites (e.g., the carbonyl oxygen or nitrile carbon). For example, Fukui indices may indicate that the C-5 position is susceptible to electrophilic attack due to resonance stabilization from the dimethylamino group . Molecular docking studies (using software like AutoDock Vina) can further predict interactions with biological targets, such as enzymes in the endocannabinoid system .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) may arise from variations in cell lines or assay conditions. To address this:
- Standardize protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (e.g., 48 h) .
- Control for solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation .
- Validate via orthogonal assays : Combine MTT assays with flow cytometry (apoptosis detection) to confirm activity .
Q. How does the dimethylamino group influence the compound’s photostability and degradation pathways?
The dimethylamino group’s electron-donating nature can enhance UV absorption, leading to photodegradation. Accelerated stability studies (exposure to 365 nm UV light for 24 h) coupled with HPLC-MS analysis can identify degradation products, such as demethylated derivatives or quinone-like structures. Stabilizers like ascorbic acid (0.1% w/v) may mitigate degradation .
Q. What chromatographic methods are recommended for purity analysis and separation of regioisomers?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) at 254 nm. Retention times for regioisomers (e.g., 4-dimethylamino vs. 6-dimethylamino) will differ due to polarity variations .
- TLC : Silica gel plates with ethyl acetate:hexane (3:7) can resolve intermediates during synthesis. Spots are visualized under UV (254 nm) or via iodine vapor .
Methodological Challenges and Solutions
Q. How to address low yields in the cyclization step during synthesis?
Low yields (~30–40%) may result from incomplete ring closure. Solutions include:
- Catalyst optimization : Add p-toluenesulfonic acid (PTSA, 5 mol%) to protonate the carbonyl and facilitate cyclization .
- Microwave irradiation : Reduce reaction time from 20 h to 45 min while maintaining temperatures at 80°C .
Q. What precautions are critical when handling this compound due to its toxicity profile?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
